molecular formula C7H4ClNO4 B2961751 5-Chloro-6-nitro-1,3-benzodioxole CAS No. 7748-57-4

5-Chloro-6-nitro-1,3-benzodioxole

Cat. No. B2961751
CAS RN: 7748-57-4
M. Wt: 201.56
InChI Key: GWDKDQSLKYJHKS-UHFFFAOYSA-N
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Description

5-Chloro-6-nitro-1,3-benzodioxole is an organic compound with the molecular formula C7H4ClNO4 . It has a molecular weight of 201.57 .


Molecular Structure Analysis

The InChI code for 5-Chloro-6-nitro-1,3-benzodioxole is 1S/C7H4ClNO4/c8-4-1-6-7 (13-3-12-6)2-5 (4)9 (10)11/h1-2H,3H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-6-nitro-1,3-benzodioxole include a molecular weight of 201.57 .

Scientific Research Applications

Anticancer and Antibacterial Agents

5-Chloro-6-nitro-1,3-benzodioxole derivatives have been explored for their potential in medicinal chemistry, particularly in the synthesis of compounds with anticancer, antibacterial, and DNA-binding capabilities. Gupta et al. (2016) demonstrated a one-pot, microwave-assisted green synthesis of 2-phenyl 1,3-benzodioxole derivatives, identifying compounds with significant anticancer and antibacterial potency greater than standard reference compounds. This study highlights the potential of these derivatives in developing new therapeutic agents with enhanced activity and fewer side effects than existing ones (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).

Organic Magnetic Materials

In the field of organic magnetic materials, the structural and magnetic properties of compounds containing nitro and chloro substituents, akin to 5-Chloro-6-nitro-1,3-benzodioxole, have been studied. Ferrer et al. (2001) synthesized highly stable nitroxide radicals with chloro and nitro substituents, analyzing their electron spin resonance spectroscopy, crystallography, and magnetic susceptibility. The study provides insights into the role of hydrogen bonds in these materials, either as crystal scaffolding or exchange linkers, highlighting their potential in designing novel magnetic materials (Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001).

Energetic Materials

The synthesis and evaluation of energetic materials is another significant application area. Thottempudi and Shreeve (2011) discussed the synthesis of salts of trinitromethyl-substituted triazoles derived from 5-nitro-3-trinitromethyl-1H-1,2,4-triazole, forming a new class of highly dense energetic materials. These compounds demonstrate high density, moderate to good thermal stability, and excellent detonation properties, making them promising candidates for explosive compounds (Thottempudi & Shreeve, 2011).

properties

IUPAC Name

5-chloro-6-nitro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDKDQSLKYJHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-nitro-1,3-benzodioxole

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